Cbl-b-IN-15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

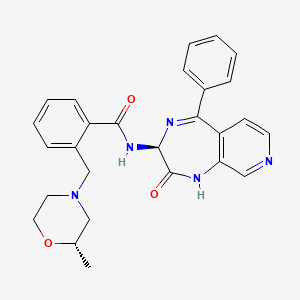

Molecular Formula |

C27H27N5O3 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

2-[[(2S)-2-methylmorpholin-4-yl]methyl]-N-[(3S)-2-oxo-5-phenyl-1,3-dihydropyrido[3,4-e][1,4]diazepin-3-yl]benzamide |

InChI |

InChI=1S/C27H27N5O3/c1-18-16-32(13-14-35-18)17-20-9-5-6-10-21(20)26(33)31-25-27(34)29-23-15-28-12-11-22(23)24(30-25)19-7-3-2-4-8-19/h2-12,15,18,25H,13-14,16-17H2,1H3,(H,29,34)(H,31,33)/t18-,25+/m0/s1 |

InChI Key |

JNGHRJXDWKEWQM-AVRWGWEMSA-N |

Isomeric SMILES |

C[C@H]1CN(CCO1)CC2=CC=CC=C2C(=O)N[C@@H]3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5 |

Canonical SMILES |

CC1CN(CCO1)CC2=CC=CC=C2C(=O)NC3C(=O)NC4=C(C=CN=C4)C(=N3)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

The Function of Cbl-b-IN-15: An In-depth Technical Guide

Core Function and Mechanism of Action of Cbl-b-IN-15

This compound is a potent and specific inhibitor of the Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune cell activation. By inhibiting Cbl-b, this compound enhances the anti-tumor immune response, primarily by augmenting the activation and effector functions of T cells and Natural Killer (NK) cells. This makes this compound and other molecules in its class promising candidates for cancer immunotherapy.[1][2][3]

Cbl-b exerts its immunosuppressive effects by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory molecules like CD28, marking them for degradation.[3] This process raises the activation threshold of T cells, enforcing a state of immune tolerance. This compound, by blocking the E3 ligase activity of Cbl-b, prevents this ubiquitination and subsequent degradation of signaling components. The net effect is a lowered activation threshold for T cells and enhanced cytotoxic activity of NK cells, leading to a more robust anti-tumor immune response.[1][3]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant Cbl-b inhibitors.

| Compound | Assay | IC50 | Reference |

| This compound | Cbl E3 Ligase Inhibition | 15 nM | [2] |

| NTX-801 | Biochemical and Cellular | < 5nM | [1] |

| Compound | Assay | EC50 | Reference |

| This compound | T-cell Function Activation | 0.41 µM | [2] |

Signaling Pathways Modulated by this compound

The inhibition of Cbl-b by this compound leads to the modulation of critical signaling pathways in T cells and NK cells, ultimately enhancing their anti-tumor activity.

T-Cell Activation Pathway

In T cells, Cbl-b acts as a gatekeeper, preventing aberrant activation in the absence of appropriate co-stimulation. This compound removes this checkpoint, leading to enhanced T-cell activation, proliferation, and cytokine production.

NK Cell Activation Pathway

In NK cells, Cbl-b also acts as a negative regulator. Inhibition of Cbl-b enhances their cytotoxic potential against tumor cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of Cbl-b inhibitors are provided below.

Cbl-b Ubiquitination Assay

This assay measures the E3 ubiquitin ligase activity of Cbl-b and the inhibitory effect of compounds like this compound.

Protocol:

-

Reaction Setup: In a microplate, combine recombinant E1 activating enzyme, E2 conjugating enzyme (such as UBE2D2), biotinylated ubiquitin, and recombinant Cbl-b in an assay buffer.

-

Inhibitor Addition: Add this compound or vehicle control at various concentrations to the wells.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for the ubiquitination reaction to proceed.

-

Capture: Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotinylated, ubiquitinated Cbl-b.

-

Washing: Wash the plate to remove unbound components.

-

Detection: Add an antibody specific for Cbl-b conjugated to a reporter enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: Add the appropriate substrate for the reporter enzyme and measure the resulting signal (e.g., colorimetric or chemiluminescent).

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. Calculate the IC50 value from the dose-response curve.

T-Cell Activation Assay

This assay assesses the ability of this compound to enhance T-cell activation, typically by measuring the expression of activation markers like CD69 or the production of cytokines like IL-2.

Protocol:

-

T-Cell Isolation: Isolate primary human or murine T cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Plating: Plate the isolated T cells in a 96-well plate.

-

Stimulation: Coat the wells with anti-CD3 antibody and add soluble anti-CD28 antibody to the culture medium to provide stimulatory signals.

-

Inhibitor Treatment: Add this compound at a range of concentrations to the appropriate wells.

-

Incubation: Culture the cells for 24 to 72 hours at 37°C in a CO2 incubator.

-

Analysis:

-

Flow Cytometry: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25). Analyze the percentage of positive cells using a flow cytometer.

-

ELISA: Collect the culture supernatant and measure the concentration of secreted cytokines (e.g., IL-2, IFN-γ) using an enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis: The increase in the percentage of activated T cells or the concentration of cytokines reflects the activity of this compound. Calculate the EC50 value from the dose-response curve.

NK Cell Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the cytotoxic function of NK cells against cancer cells.

Protocol:

-

Effector Cell Preparation: Isolate NK cells from PBMCs and culture them, often with cytokines like IL-2 or IL-15 to maintain their activity.

-

Target Cell Preparation: Label a cancer cell line (e.g., K562) with a fluorescent dye such as Calcein AM, which is retained by live cells.

-

Co-culture: In a 96-well plate, co-culture the labeled target cells with the NK effector cells at various effector-to-target (E:T) ratios.

-

Inhibitor Addition: Add this compound at different concentrations to the co-culture wells.

-

Incubation: Incubate the plate for 4-6 hours to allow for NK cell-mediated killing.

-

Analysis:

-

Fluorescence Release: Centrifuge the plate and measure the fluorescence in the supernatant. The amount of released Calcein AM is proportional to the number of lysed target cells.

-

Flow Cytometry: Stain the co-cultured cells with a viability dye (e.g., 7-AAD) and analyze by flow cytometry. The percentage of target cells that are positive for the viability dye indicates the level of cytotoxicity.

-

-

Data Analysis: An increase in target cell lysis in the presence of this compound demonstrates its enhancing effect on NK cell cytotoxicity.

Conclusion

This compound is a valuable research tool for investigating the role of Cbl-b in immune regulation. Its ability to inhibit the E3 ligase activity of Cbl-b leads to enhanced T-cell and NK-cell function, highlighting the therapeutic potential of Cbl-b inhibition in cancer immunotherapy. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working in this exciting area of immuno-oncology. Further preclinical and clinical studies of Cbl-b inhibitors will be crucial to fully elucidate their therapeutic utility.

References

Cbl-b-IN-15 for T Cell Activation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cbl-b-IN-15, a potent and selective small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, for its application in T cell activation studies. This document details the mechanism of action, experimental protocols, and expected outcomes, offering a valuable resource for researchers in immunology and immuno-oncology.

Introduction: Cbl-b as a Key Negative Regulator of T Cell Activation

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of T cells.[1][2] It functions as an intracellular checkpoint, negatively regulating T cell receptor (TCR) signaling.[1] In the absence of co-stimulatory signals, such as those from CD28, Cbl-b ubiquitinates key signaling proteins, including those in the PI3K and PLCγ pathways, leading to their degradation and the suppression of T cell activation.[1][2] This process is crucial for maintaining peripheral tolerance and preventing autoimmunity.[3]

Genetic knockout studies have demonstrated that the absence of Cbl-b leads to hyperactive T cells that can mount potent anti-tumor immune responses.[2][4] These findings have established Cbl-b as a compelling therapeutic target in immuno-oncology. Small molecule inhibitors of Cbl-b, such as this compound, aim to replicate this effect, effectively "releasing the brakes" on T cell-mediated immunity.

This compound: A Potent Inhibitor of Cbl-b

This compound is a small molecule inhibitor that targets the E3 ligase activity of Cbl-b. It has been shown to potently enhance T cell activation and function. The compound is structurally related to other well-characterized Cbl-b inhibitors like NX-1607, and for the purposes of this guide, data from studies on these analogous compounds will be used to illustrate the expected effects of this compound.

Mechanism of Action

This compound inhibits the E3 ubiquitin ligase function of Cbl-b. This inhibition prevents the ubiquitination and subsequent degradation of downstream signaling molecules in the T cell activation pathway. A key consequence of Cbl-b inhibition is the enhanced phosphorylation and activation of Phospholipase C gamma 1 (PLCγ1). This, in turn, activates the MAPK/ERK signaling pathway, a critical cascade for T cell proliferation, cytokine production, and effector function.[5] By blocking Cbl-b, this compound effectively lowers the threshold for T cell activation, allowing for a more robust and sustained immune response even in the presence of suboptimal co-stimulation.

Quantitative Data on T Cell Activation

The efficacy of this compound in promoting T cell activation can be quantified through various in vitro assays. The following tables summarize key quantitative data, primarily based on studies with the analogous Cbl-b inhibitor Cbl-b-IN-3 (NX-1607).

| Parameter | Value | Assay Condition | Reference |

| IC50 (Cbl-b Inhibition) | 15 nM | Biochemical Assay | Internal Data |

| EC50 (T Cell Activation) | 0.41 µM | Cellular Assay | Internal Data |

| Table 1: Potency of this compound |

| Cbl-b-IN-3 Concentration | T Cell Proliferation (% of Control) |

| 0 µM | 100% |

| 0.1 µM | ~150% |

| 1 µM | ~250% |

| 10 µM | ~350% |

| Table 2: Dose-Dependent Effect of Cbl-b-IN-3 on T Cell Proliferation. Data is illustrative based on published findings.[5] |

| Treatment | IFN-γ Release (pg/mL) | TNF-α Release (pg/mL) |

| Control (Exhausted T cells + DCs) | ~100 | ~50 |

| Cbl-b-IN-3 (1 µM) | ~400 | ~200 |

| Table 3: Effect of Cbl-b-IN-3 on Cytokine Release in a Mixed Lymphocyte Reaction (MLR) with Exhausted T Cells. Data is illustrative based on published findings.[5] |

| Marker | Treatment | Expression Level (MFI) |

| CD69 | Control | Low |

| Anti-CD3 | Moderate | |

| Anti-CD3 + Cbl-b-IN-3 | High | |

| CD25 | Control | Low |

| Anti-CD3 | Moderate | |

| Anti-CD3 + Cbl-b-IN-3 | High | |

| Table 4: Effect of Cbl-b-IN-3 on T Cell Activation Marker Expression. MFI: Mean Fluorescence Intensity. Data is illustrative based on published findings.[5][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on T cell activation.

In Vitro T Cell Proliferation Assay

This assay measures the dose-dependent effect of this compound on T cell proliferation following stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated pan-T cells

-

This compound (dissolved in DMSO)

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

CellTrace™ Violet or CFSE proliferation dye

-

Complete RPMI-1640 medium

-

96-well flat-bottom plates

-

Flow cytometer

Protocol:

-

Plate Coating: Coat a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) and incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate three times with sterile PBS to remove unbound antibody.

-

Cell Preparation and Staining: Isolate PBMCs or T cells from healthy donor blood. Label the cells with CellTrace™ Violet or CFSE according to the manufacturer's protocol. Resuspend the stained cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.

-

Assay Setup: Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

-

Compound Addition: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

-

Co-stimulation: Add soluble anti-human CD28 antibody to a final concentration of 1-2 µg/mL.

-

Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Data Acquisition: Harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. Gate on the live, single-cell population to determine the percentage of divided cells.

Cytokine Release Assay

This assay quantifies the production of key pro-inflammatory cytokines, such as IFN-γ and IL-2, from T cells treated with this compound.

Materials:

-

Human PBMCs or isolated T cells

-

This compound

-

Anti-human CD3 and CD28 antibodies

-

Complete RPMI-1640 medium

-

96-well plates

-

ELISA kits for human IFN-γ and IL-2

Protocol:

-

Assay Setup: Stimulate T cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies in a 96-well plate as described in the proliferation assay.

-

Compound Addition: Add this compound at various concentrations to the stimulated T cells.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

-

ELISA: Perform ELISA for IFN-γ and IL-2 on the collected supernatants according to the manufacturer's instructions.

-

Data Analysis: Determine the concentration of each cytokine from a standard curve and plot the results as a function of this compound concentration.

T Cell Activation Marker Expression Analysis

This protocol uses flow cytometry to assess the upregulation of early (CD69) and late (CD25) activation markers on T cells.

Materials:

-

Human PBMCs or isolated T cells

-

This compound

-

Anti-human CD3 and CD28 antibodies

-

Fluorochrome-conjugated antibodies against human CD3, CD4, CD8, CD69, and CD25

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

96-well U-bottom plates

-

Flow cytometer

Protocol:

-

Cell Stimulation: Stimulate T cells with anti-CD3 and anti-CD28 antibodies in the presence of this compound as described above. For CD69 expression, a shorter incubation time (6-24 hours) is recommended, while for CD25, a longer incubation (24-72 hours) is appropriate.

-

Cell Staining: Harvest the cells and wash them with flow cytometry buffer. Stain the cells with a cocktail of fluorochrome-conjugated antibodies against the surface markers of interest for 30 minutes on ice in the dark.

-

Data Acquisition: Wash the cells and resuspend them in flow cytometry buffer. Acquire data on a flow cytometer.

-

Data Analysis: Gate on the CD4+ and CD8+ T cell populations and analyze the expression levels (Mean Fluorescence Intensity) of CD69 and CD25.

In Vivo Studies: Syngeneic Mouse Tumor Models

To evaluate the anti-tumor efficacy of this compound in a physiological setting, syngeneic mouse tumor models are employed.

General Protocol Outline:

-

Tumor Implantation: Inject tumor cells (e.g., CT26 colon carcinoma or B16-F10 melanoma) subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6, respectively).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle control and this compound).

-

Drug Administration: Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule.

-

Efficacy Assessment: Continue to monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

-

Pharmacodynamic and Immune Cell Analysis: At the end of the study, tumors and spleens can be harvested for analysis of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations by flow cytometry or immunohistochemistry.

Conclusion

This compound is a valuable tool for studying T cell activation and for the preclinical development of novel immuno-oncology therapies. Its ability to lower the T cell activation threshold leads to enhanced proliferation, cytokine production, and anti-tumor immunity. The experimental protocols and expected quantitative outcomes detailed in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies. Further investigation into the broader effects of this compound on other immune cell types and its potential in combination therapies will continue to be an exciting area of research.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Abrogating Cbl-b in effector CD8+ T cells improves the efficacy of adoptive therapy of leukemia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T Cell Activation Threshold Regulated by E3 Ubiquitin Ligase Cbl-b Determines Fate of Inducible Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overproduction of IFNγ by Cbl-b–Deficient CD8+ T Cells Provides Resistance against Regulatory T Cells and Induces Potent Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 6. Cbl-b deficiency prevents functional but not phenotypic T cell anergy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cbl-b Inhibition in Enhancing Natural Killer (NK) Cell Function: A Technical Overview

Disclaimer: Information regarding the specific compound "Cbl-b-IN-15" is not available in the public scientific literature as of late 2025. This guide provides a comprehensive overview of the effects of inhibiting the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase on Natural Killer (NK) cell function, drawing upon data from studies utilizing genetic knockdown, knockout models, and unnamed small molecule inhibitors.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular checkpoint, negatively regulating immune cell activation.[1][2][3][4] In Natural Killer (NK) cells, a vital component of the innate immune system, Cbl-b acts as a brake on their anti-tumor and anti-viral functions.[1][4] Upregulation of Cbl-b is observed in human NK cells upon activation by cytokines like IL-15 and IL-2, or through interaction with sensitive tumor cells, suggesting a negative feedback loop.[1][5][6] Inhibition of Cbl-b has emerged as a promising therapeutic strategy to unleash the full cytotoxic potential of NK cells for cancer immunotherapy.[2][3] By blocking Cbl-b activity, NK cells exhibit enhanced proliferation, effector molecule production, and cytotoxicity against target cells.[2][6][7][8]

Core Signaling Pathways Modulated by Cbl-b in NK Cells

Cbl-b exerts its inhibitory effects by targeting key proteins in NK cell activation pathways for ubiquitination and subsequent degradation or functional alteration. The primary known mechanisms include the TAM/LAT1 axis and the regulation of cytokine signaling pathways.

One of the primary mechanisms of Cbl-b-mediated inhibition involves the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[5][9] Upon ligand binding, these receptors phosphorylate and activate Cbl-b, which in turn ubiquitinates the linker for activation of T cells (LAT), a crucial adaptor protein for signaling from activating receptors.[5][9][10] This leads to LAT1 degradation and the dampening of downstream activation signals.[9]

Cbl-b is also implicated in modulating cytokine signaling, particularly the IL-15 pathway, which is crucial for NK cell survival, proliferation, and activation.[7] Cbl-b may regulate this pathway by targeting components like STAT5 for ubiquitination, thereby controlling the cellular response to IL-15.[7] Inhibition of Cbl-b is therefore hypothesized to enhance STAT5 signaling, leading to greater NK cell expansion and function.

Quantitative Data on Cbl-b Inhibition in NK Cells

Data from genetic knockdown and small molecule inhibitor studies consistently demonstrate that blocking Cbl-b function significantly enhances NK cell effector capabilities.

Table 1: Effect of Cbl-b Inhibition/Downregulation on NK Cell Cytotoxicity

| Experimental System | Target Cells | Effector:Target (E:T) Ratio | Observation | Reference |

| Cbl-b siRNA in human NK cells | K562 | Multiple | Significant increase in cytotoxic activity | [1][6] |

| Cbl-b inhibitor (unnamed) | A549 β2m-/- | Not specified | Increased NK cell-mediated killing | [8] |

| Cbl-b inhibitor (unnamed) | Tumor-infiltrating NK cells | K562 or A549 β2m-/- | Increased cytotoxicity across lung, ovarian, colorectal cancer samples | [7][8] |

| Cbl-b inhibitor (HOT-A) | K562 | 0.5:1 to 4:1 | Dose-dependent promotion of cytotoxicity | [2][11] |

Table 2: Effect of Cbl-b Inhibition/Downregulation on Cytokine and Effector Molecule Expression

| Experimental System | Stimulation | Measured Molecule | Result | Reference |

| Cbl-b siRNA in human NK cells | IL-15 | IFN-γ | Significant increase in IFN-γ production | [1][6] |

| Cbl-b siRNA in human NK cells | IL-15 | Granzyme B, Perforin | Significant increase in expression | [1][6] |

| Cbl-b inhibitor (HOT-A) | IL-15, IL-12+IL-18, NKp30, NKG2D | IFN-γ, Granzyme B | Enhanced secretion/production | [2] |

| Cbl-b inhibitor (unnamed) | Co-culture with target cells | IFN-γ | Increased IFN-γ production | [7] |

| Cbl-b inhibitor (HOT-A) | IL-12 + IL-18 | Polyfunctional Cytokines | Increased polyfunctional cytokine expression (single-cell analysis) | [2][11] |

Table 3: Effect of Cbl-b Inhibition/Downregulation on NK Cell Proliferation

| Experimental System | Condition | Observation | Reference |

| Cbl-b inhibitor (unnamed) | Suboptimal IL-15 | Increased NK cell proliferation | [7][8] |

| Cbl-b inhibitor (HOT-A) | IL-15 | Enhanced NK cell proliferation | [2] |

| Cbl-b knockout mice | In vivo | Higher proliferation of NK cells | [1] |

| Cbl-b inhibitor (unnamed) | Tumor-infiltrating NK cells | Trend of increased proliferation | [7][8] |

Experimental Protocols & Workflow

The following section details common methodologies used to assess the impact of Cbl-b inhibition on NK cell function.

Primary Human NK Cell Isolation and Culture

-

Source: Peripheral blood from healthy donors.

-

Method: NK cells are typically isolated using a negative selection magnetic-activated cell sorting (MACS) kit to yield a highly pure population of CD56+/CD3- cells.

-

Culture: Isolated NK cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and a low concentration of IL-15 or IL-2 to maintain viability and baseline activation.

Cbl-b Inhibition/Downregulation

-

Small Molecule Inhibition (e.g., this compound): NK cells are pre-treated with the Cbl-b inhibitor at various concentrations for a specified period (e.g., 1-2 hours) before stimulation or co-culture. A vehicle control (e.g., DMSO) is run in parallel.

-

Genetic Downregulation (siRNA): Cbl-b specific small interfering RNA (siRNA) and a scrambled non-targeting control siRNA are transfected into NK cells using electroporation. Cells are typically rested for 24-48 hours post-transfection to allow for protein knockdown before use in functional assays.

NK Cell Functional Assays

-

Cytotoxicity Assay:

-

Target Cells: NK-sensitive tumor cell lines like K562 (MHC class I negative) or A549 (often with MHC class I knockout) are used.[5][7]

-

Procedure: Target cells are labeled with a fluorescent dye (e.g., Calcein-AM or CTV) or chromium-51. Cbl-b inhibitor-treated or Cbl-b knockdown NK cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios for 4 hours.

-

Readout: Target cell lysis is quantified by measuring the release of the label into the supernatant (for chromium-51) or by flow cytometry, identifying dead target cells using a viability dye like 7-AAD or Propidium Iodide.[11]

-

-

Degranulation and Cytokine Production Assay (Flow Cytometry):

-

Procedure: NK cells are stimulated with cytokines (e.g., IL-12 + IL-18) or co-cultured with target cells in the presence of an anti-CD107a antibody (a marker for degranulation). A protein transport inhibitor (e.g., Brefeldin A/Monensin) is added to allow intracellular accumulation of cytokines.

-

Staining: After stimulation, cells are stained for surface markers (e.g., CD56, CD3), followed by fixation, permeabilization, and intracellular staining for IFN-γ and Granzyme B.

-

Readout: The percentage of CD107a+ NK cells and cells expressing IFN-γ or Granzyme B is determined by flow cytometry.

-

Conclusion

Cbl-b is a key intracellular checkpoint that restrains the full effector potential of NK cells. The available data from genetic and pharmacological inhibition studies strongly indicate that targeting Cbl-b enhances multiple facets of NK cell function, including cytotoxicity, cytokine release, and proliferation. This makes Cbl-b a highly attractive target for developing novel immunotherapies. Small molecule inhibitors, such as the conceptual this compound, hold the potential to reinvigorate dysfunctional NK cells within the tumor microenvironment, thereby offering a powerful new strategy to improve outcomes for cancer patients. Further research and clinical trials are essential to fully elucidate the therapeutic efficacy of this approach.

References

- 1. Cbl-b Is Upregulated and Plays a Negative Role in Activated Human NK Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells | Semantic Scholar [semanticscholar.org]

- 4. Cbl and Cbl-b independently regulate EGFR through distinct receptor interaction modes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cbl-b is upregulated and plays a negative role in activated human NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. E3 Ubiquitin Ligase Cbl-b Regulates Pten via Nedd4 in T Cells Independently of Its Ubiquitin Ligase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nurixtx.com [nurixtx.com]

- 11. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Cbl-b Inhibitors: A Technical Guide to Modulating Ubiquitination Pathways for Immuno-Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that acts as a negative regulator of immune responses, particularly in T-cells and NK cells.[1] Its role in establishing the activation threshold of these key immune effectors has made it a compelling target for cancer immunotherapy.[2] Small molecule inhibitors of Cbl-b are emerging as a promising therapeutic modality to enhance anti-tumor immunity by unleashing the full potential of the immune system.[3] This technical guide provides an in-depth overview of the mechanism of action of Cbl-b inhibitors, their impact on ubiquitination pathways, and detailed experimental protocols for their characterization.

Introduction to Cbl-b and its Role in Ubiquitination

Cbl-b is a RING finger E3 ubiquitin ligase that plays a pivotal role in regulating signal transduction pathways in immune cells.[4][5] It functions by catalyzing the attachment of ubiquitin to specific substrate proteins, marking them for degradation by the proteasome.[1] This process of ubiquitination is a key post-translational modification that controls the fate and function of numerous proteins involved in cellular signaling.

In the context of immunology, Cbl-b is a crucial checkpoint that prevents excessive immune activation.[6] In T-cells, it negatively regulates the T-cell receptor (TCR) signaling pathway, thereby imposing a requirement for co-stimulatory signals (like CD28) for full activation.[6][7] Cbl-b knockout mouse models have demonstrated hyperactive T-cells and potent anti-tumor responses, highlighting the therapeutic potential of inhibiting this E3 ligase.[2][7]

The core function of Cbl-b revolves around its E3 ligase activity, which is dependent on its structure, particularly the RING domain that recruits the ubiquitin-charged E2 conjugating enzyme.[7] Cbl-b exists in both an active and an inactive conformational state. The phosphorylation of specific tyrosine residues, such as Y363, induces the active "open" conformation, allowing for the ubiquitination of its targets.[7]

Mechanism of Action of Cbl-b Inhibitors

Small molecule inhibitors of Cbl-b have been developed to allosterically lock the protein in its inactive conformation.[4][5] These inhibitors do not directly target the active site but rather bind to a pocket at the interface of the tyrosine kinase binding domain (TKBD) and the linker-helix region (LHR).[4] This binding acts as an "intramolecular glue," stabilizing the closed, inactive state of Cbl-b.[4][8] By preventing the conformational change required for its E3 ligase activity, these inhibitors effectively block the ubiquitination of Cbl-b's downstream targets.[7]

The inhibition of Cbl-b's E3 ligase function leads to several key downstream effects that enhance immune cell activity:

-

Enhanced T-cell Activation: By preventing the ubiquitination and subsequent degradation of key TCR signaling proteins, Cbl-b inhibitors lower the threshold for T-cell activation. This allows for a more robust and sustained immune response against cancer cells, even in the absence of strong co-stimulation.[2][7]

-

Increased Cytokine Production: Treatment with Cbl-b inhibitors results in enhanced production of pro-inflammatory cytokines, such as IL-2, from T-cells.[7][9]

-

NK Cell Activation: Cbl-b also regulates the function of Natural Killer (NK) cells. Its inhibition can lead to increased NK cell activity, further contributing to the anti-tumor immune response.[1][3]

Below is a diagram illustrating the general mechanism of Cbl-b inhibition.

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition (Journal Article) | OSTI.GOV [osti.gov]

- 6. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a Novel Benzodiazepine Series of Cbl-b Inhibitors for the Enhancement of Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. medchemexpress.com [medchemexpress.com]

Navigating the Immune Checkpoint: A Technical Guide to Preliminary Studies on Cbl-b Inhibition

A Note to the Reader: The compound "Cbl-b-IN-15" does not correspond to a publicly documented Cbl-b inhibitor. This guide, therefore, synthesizes preliminary findings and methodologies from research on other well-characterized small molecule Cbl-b inhibitors, such as NX-1607 and C7683, to provide a representative technical overview for researchers, scientists, and drug development professionals.

Introduction to Cbl-b: A Key Regulator of Immune Activation

Casitas B-lineage lymphoma-b (Cbl-b) is a crucial E3 ubiquitin ligase that functions as a negative regulator of immune responses.[1] It is highly expressed in lymphoid cells, including T cells and NK cells.[2] By ubiquitinating specific signaling proteins, Cbl-b marks them for degradation, effectively acting as a brake on immune cell activation.[1] This regulation is vital for preventing autoimmune reactions but can also hinder the immune system's ability to mount an effective anti-tumor response.[1][3] Consequently, inhibiting Cbl-b has emerged as a promising strategy in cancer immunotherapy to unleash the full potential of the immune system against malignancies.[1][3]

Mechanism of Action of Cbl-b Inhibitors

Cbl-b inhibitors are designed to block the E3 ligase activity of the Cbl-b protein.[4] By doing so, they prevent the ubiquitination and subsequent degradation of key signaling molecules involved in T-cell and NK-cell activation.[1] This leads to enhanced and prolonged signaling downstream of the T-cell receptor (TCR) and other co-stimulatory receptors, effectively lowering the threshold for immune cell activation.[1][4]

Recent studies have revealed that some small molecule inhibitors act as an "intramolecular glue," binding to the interface of the tyrosine kinase-binding domain (TKBD) and the linker helix region (LHR) of Cbl-b. This interaction locks the protein in an inactive conformation, preventing its catalytic activity.[3][5]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on representative Cbl-b inhibitors.

Table 1: In Vitro T-Cell Activation with a Cbl-b Inhibitor

| Parameter | EC50 (µM) | Emax (Fold Increase) |

| %CD69+ | 2.1 | ≥ 4.0 |

| %CD25+ | 1.4 | ≥ 5.1 |

| IFN-γ production | 0.3 | ≥ 4.7 |

| IL-2 production | N/D | ≥ 24.5 |

Data adapted from studies on a representative Cbl-b inhibitor, NRX-5.[6]

Table 2: Comparison of Cbl-b Inhibitor Activity

| Assay | Lead Cbl-b Inhibitor | Competitor Cbl-b Inhibitor (NX-519) |

| Biochemical Activity | Superior | - |

| Cellular Assay Activity | Superior | - |

| Tumor Growth Inhibition (CT26 model) | Increased | - |

This table presents a qualitative comparison from a study highlighting a proprietary Cbl-b inhibitor.[4]

Key Experimental Protocols

This section details the methodologies for experiments commonly cited in preliminary studies of Cbl-b inhibitors.

Biochemical Assay for Cbl-b Inhibition

Objective: To determine the direct inhibitory effect of a compound on the E3 ligase activity of Cbl-b.

Methodology:

-

Protein Expression and Purification: Recombinant human Cbl-b protein (full-length or relevant domains like TKBD-LHR-RING) is expressed in an appropriate system (e.g., baculovirus-infected insect cells) and purified.[7]

-

Assay Components: The assay typically includes the purified Cbl-b enzyme, ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, e.g., UBE2D2), a substrate for ubiquitination (e.g., a fluorescently labeled peptide or protein), and ATP.

-

Inhibitor Treatment: The Cbl-b enzyme is pre-incubated with varying concentrations of the test inhibitor.

-

Reaction Initiation and Detection: The ubiquitination reaction is initiated by the addition of ATP. The extent of substrate ubiquitination is measured over time using methods like fluorescence resonance energy transfer (FRET) or other sensitive detection technologies.[8]

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is calculated.

Cellular Assay for T-Cell Activation

Objective: To assess the ability of a Cbl-b inhibitor to enhance T-cell activation.

Methodology:

-

T-Cell Isolation: Primary human T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.

-

Cell Culture and Treatment: T cells are cultured in appropriate media and treated with a range of concentrations of the Cbl-b inhibitor.

-

T-Cell Stimulation: T cells are stimulated with anti-CD3 antibodies to engage the TCR, with or without co-stimulation from anti-CD28 antibodies.

-

Activation Marker Analysis: After a defined incubation period (e.g., 24-72 hours), T-cell activation is assessed by flow cytometry for the expression of activation markers such as CD69 and CD25.

-

Cytokine Production Measurement: The concentration of secreted cytokines, such as IFN-γ and IL-2, in the cell culture supernatant is measured using ELISA or multiplex bead arrays.[9]

-

Data Analysis: The percentage of activated T cells and the concentration of cytokines are plotted against the inhibitor concentration to determine the EC50 (the concentration of inhibitor that elicits a half-maximal response).[6]

Syngeneic Mouse Tumor Model

Objective: To evaluate the in vivo anti-tumor efficacy of a Cbl-b inhibitor.

Methodology:

-

Tumor Cell Implantation: A suitable number of tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent syngeneic mice.

-

Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups. Treatment with the Cbl-b inhibitor (administered orally or via another appropriate route) is initiated.

-

Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and tumor volume is calculated.

-

Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The tumor growth inhibition (TGI) is calculated for the treatment group. At the end of the study, tumors and immune cells from the tumor microenvironment and spleen can be harvested for further analysis (e.g., flow cytometry to assess immune cell infiltration and activation).[4]

Visualizing the Core Concepts

Cbl-b Signaling Pathway in T-Cells

Caption: Cbl-b negatively regulates T-cell activation by targeting PI3K and Vav1 for ubiquitination.

Experimental Workflow for Cbl-b Inhibitor Screening

References

- 1. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 2. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. From Structure to Function: Cbl-b Inhibition in Cancer Immunotherapy | Structural Genomics Consortium [thesgc.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. biorxiv.org [biorxiv.org]

- 6. nurixtx.com [nurixtx.com]

- 7. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nurixtx.com [nurixtx.com]

- 9. researchgate.net [researchgate.net]

Cbl-b-IN-15: A Technical Guide to Investigating Immune Checkpoint Blockade

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cbl-b-IN-15, a small molecule inhibitor of the E3 ubiquitin ligase Cbl-b, for the investigation of immune checkpoint blockade. This document details the core mechanisms of Cbl-b, the therapeutic rationale for its inhibition, and methodologies for utilizing inhibitors like this compound in preclinical research.

Introduction to Cbl-b: An Intracellular Immune Checkpoint

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular negative regulator of immune cell activation.[1][2] Unlike surface receptor immune checkpoints such as PD-1 and CTLA-4, Cbl-b acts as a gatekeeper within the cytoplasm of immune cells, setting the activation threshold.[3][4] It is expressed in various immune cells, including T cells, B cells, and Natural Killer (NK) cells.[2]

Cbl-b's primary function is to ubiquitinate key signaling proteins, targeting them for degradation or altering their function.[5] This action attenuates the signaling cascades initiated by T cell receptor (TCR) and B cell receptor (BCR) engagement, as well as signals from co-stimulatory molecules like CD28.[6] By inhibiting these activating signals, Cbl-b promotes immune tolerance and prevents excessive immune responses.[2] In the context of oncology, Cbl-b activity within the tumor microenvironment can lead to an immunosuppressive state, allowing cancer cells to evade immune surveillance.[6][7] Therefore, inhibiting Cbl-b presents a promising strategy to enhance anti-tumor immunity.[6]

This compound and the Rationale for Cbl-b Inhibition

This compound is a potent, small-molecule inhibitor designed to target the E3 ligase activity of Cbl-b. While specific data for "this compound" is limited in the public domain, its properties and mechanism are analogous to other well-characterized Cbl-b inhibitors like NX-1607. These inhibitors typically function by binding to a pocket between the TKB (Tyrosine Kinase Binding) domain and the linker-helix region of Cbl-b, stabilizing it in an inactive conformation.[8][9] This prevents the RING finger domain from interacting with the E2 ubiquitin-conjugating enzyme, thereby blocking the ubiquitination of Cbl-b's target proteins.[10]

The inhibition of Cbl-b is expected to:

-

Lower the activation threshold of T cells and NK cells: This leads to a more robust immune response against tumor cells.[2][8]

-

Reverse T cell exhaustion: By blocking negative regulatory signals, Cbl-b inhibitors can restore the function of exhausted T cells.[4][11]

-

Promote the secretion of pro-inflammatory cytokines: Increased production of cytokines like IL-2, IFN-γ, and TNF-α enhances the anti-tumor immune response.[12]

-

Act synergistically with other immune checkpoint inhibitors: Combining Cbl-b inhibition with blockade of surface checkpoints like PD-1 has shown enhanced anti-tumor efficacy in preclinical models.[4][8]

Quantitative Data on Cbl-b Inhibitors

The following tables summarize key quantitative data for Cbl-b inhibitors, providing insights into their potency and cellular effects.

Table 1: In Vitro Potency of Cbl-b Inhibitors

| Compound | Assay | Target | IC50 | Reference |

| Cbl-b-IN-1 | Biochemical Assay | Cbl-b | < 100 nM | [12] |

Table 2: Cellular Activity of Cbl-b Inhibitors

| Compound/Condition | Cell Type | Effect | Metric | Value | Reference |

| Cbl-b-IN-1 (0.1-5 µM) | T cells | IL-2, IFN-γ, TNF-α secretion | - | Promoted | [12] |

| NRX-5 | PBMCs | CD69+ expression | EC50 | 2.1 µM | [13] |

| NRX-5 | PBMCs | CD25+ expression | EC50 | 1.4 µM | [13] |

| NRX-5 | PBMCs | IFN-γ secretion | EC50 | 0.3 µM | [13] |

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in T Cell Activation

The following diagram illustrates the central role of Cbl-b in negatively regulating T cell activation.

Caption: Cbl-b negatively regulates TCR signaling by ubiquitinating key downstream effectors.

Experimental Workflow for In Vitro T Cell Activation Assay

This diagram outlines a typical workflow to assess the effect of this compound on T cell activation.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 3. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Targeting Cbl-b in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. NX-1607 as a Cbl-b Inhibitor Enhances T and NK Cell Responses in Cancer Immunotherapy - Application Notes - ICE Bioscience [en.ice-biosci.com]

- 9. The co-crystal structure of Cbl-b and a small-molecule inhibitor reveals the mechanism of Cbl-b inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. imtm.cz [imtm.cz]

- 11. Nurix Therapeutics Presents New Translational Data from [globenewswire.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. nurixtx.com [nurixtx.com]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Cbl-b Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of Cbl-b inhibitors, using Cbl-b-IN-15 as a representative compound. The protocols outlined below are designed to assess the biochemical potency, cellular activity, and mechanism of action of novel inhibitors targeting the E3 ubiquitin ligase Cbl-b, a critical negative regulator of immune cell activation.[1][2][3]

Introduction to Cbl-b

Casitas B-lineage lymphoma-b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a pivotal role in establishing the activation threshold of immune cells, particularly T cells and NK cells.[2][4] By ubiquitinating key signaling proteins, Cbl-b marks them for degradation, thereby downregulating immune responses.[2] This function makes Cbl-b a compelling therapeutic target in immuno-oncology.[3][4] Inhibition of Cbl-b is expected to lower the threshold for T cell and NK cell activation, leading to a more robust anti-tumor immune response.[2][3][5]

Cbl-b Signaling Pathway

Cbl-b negatively regulates T cell activation by targeting components of the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways.[6][7] Upon T cell activation, Cbl-b is recruited to the immunological synapse where it ubiquitinates various substrates, leading to their degradation and the attenuation of downstream signaling.[7]

Biochemical Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on the Cbl-b protein.

Cbl-b Auto-ubiquitination TR-FRET Assay

This assay measures the auto-ubiquitination activity of Cbl-b in a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) format.[8] It is a robust method for high-throughput screening of Cbl-b inhibitors.

Principle: The assay utilizes a GST-tagged Cbl-b and biotin-labeled ubiquitin. Upon auto-ubiquitination, the terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor) are brought into proximity, resulting in a FRET signal.

Experimental Protocol:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA). Prepare stock solutions of GST-Cbl-b, UBE1 (E1), Ube2d2 (E2), biotin-ubiquitin, and ATP.

-

Compound Preparation: Serially dilute this compound in DMSO and then in assay buffer to the desired concentrations.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

This compound or DMSO control.

-

A master mix containing GST-Cbl-b, UBE1, Ube2d2, and biotin-ubiquitin.

-

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Add a detection mix containing terbium-labeled anti-GST antibody and streptavidin-conjugated fluorophore. Incubate for 60 minutes at room temperature.

-

Measurement: Read the TR-FRET signal on a compatible plate reader.

E2 Binding FRET Assay

This assay assesses the ability of an inhibitor to disrupt the interaction between Cbl-b and its E2 conjugating enzyme.[9]

Experimental Protocol:

-

Reagent Preparation: Prepare assay buffer. Prepare stock solutions of phosphorylated Cbl-b (pCbl-b) and a fluorescently labeled E2 enzyme (e.g., UbcH5b).

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Reaction Setup: In a suitable microplate, add this compound or DMSO control, followed by pCbl-b and the fluorescently labeled E2 enzyme.

-

Incubation: Incubate at room temperature for 30-60 minutes.

-

Measurement: Measure the FRET signal. A decrease in signal indicates inhibition of the Cbl-b/E2 interaction.

Data Presentation: Biochemical Potency of this compound (Hypothetical Data)

| Assay Type | Target Interaction | IC50 (nM) |

| Auto-ubiquitination TR-FRET | Cbl-b Enzymatic Activity | 50 |

| E2 Binding FRET | Cbl-b/Ube2d2 Interaction | 75 |

| Surface Plasmon Resonance (SPR) | Direct Binding to Cbl-b | KD = 30 nM |

Cellular Assays

Cellular assays are crucial for evaluating the effect of Cbl-b inhibitors on immune cell function.

T Cell Activation and Cytokine Production Assay

This assay measures the ability of a Cbl-b inhibitor to enhance T cell activation and the production of effector cytokines like IL-2 and IFN-γ.

Experimental Protocol:

-

Cell Isolation: Isolate primary human or mouse T cells from peripheral blood mononuclear cells (PBMCs) or spleens, respectively.

-

Cell Culture: Culture the T cells in appropriate media.

-

Compound Treatment: Pre-incubate the T cells with serially diluted this compound or DMSO control for 1-2 hours.

-

Stimulation: Activate the T cells using anti-CD3 and anti-CD28 antibodies.

-

Incubation: Incubate the cells for 24-72 hours.

-

Analysis:

-

Cytokine Production: Collect the supernatant and measure the concentration of IL-2 and IFN-γ using ELISA or a multiplex cytokine assay.

-

T Cell Proliferation: Measure T cell proliferation using methods like CFSE dilution or a BrdU incorporation assay.

-

Jurkat Cell-Based Reporter Assay

This assay utilizes a Jurkat T cell line engineered with a reporter gene (e.g., luciferase or GFP) under the control of an NFAT or IL-2 promoter.

Experimental Protocol:

-

Cell Culture: Culture the Jurkat reporter cell line.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Stimulation: Stimulate the cells with anti-CD3 antibody or other appropriate stimuli.

-

Incubation: Incubate for 6-24 hours.

-

Measurement: Measure the reporter gene expression (e.g., luminescence or fluorescence).

Data Presentation: Cellular Activity of this compound (Hypothetical Data)

| Assay Type | Cell Type | Readout | EC50 (nM) |

| T Cell Activation | Human PBMCs | IL-2 Production | 150 |

| T Cell Activation | Mouse Splenocytes | IFN-γ Production | 200 |

| Jurkat Reporter Assay | Jurkat-NFAT-Luc | Luciferase Activity | 120 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a novel Cbl-b inhibitor.

Conclusion

The protocols and data presentation formats provided in these application notes offer a standardized framework for the in vitro characterization of Cbl-b inhibitors like this compound. By systematically evaluating the biochemical potency and cellular activity, researchers can effectively advance the development of novel immunotherapies targeting the Cbl-b pathway.

References

- 1. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 2. What are Cbl-b inhibitors and how do they work? [synapse.patsnap.com]

- 3. oicr.on.ca [oicr.on.ca]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. c-Cbl and Cbl-b ubiquitin ligases: substrate diversity and the negative regulation of signalling responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Screening tools for CBL activity | TR-FRET Assay Kit | BPS Bioscience [bio-connect.nl]

- 9. nurixtx.com [nurixtx.com]

Application Notes and Protocols for Cbl-b-IN-15 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma-b) is a RING finger E3 ubiquitin ligase that functions as a critical negative regulator of immune responses.[1][2] By targeting key signaling proteins for ubiquitination and subsequent degradation, Cbl-b effectively raises the activation threshold of various immune cells, most notably T cells and Natural Killer (NK) cells.[1][2][3] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, as it can unleash a potent anti-tumor immune response.[2] Cbl-b-IN-15 is a potent and specific small molecule inhibitor of Cbl-b, designed to enhance the effector functions of immune cells.

Mechanism of Action

Cbl-b exerts its inhibitory effects by ubiquitinating multiple proteins involved in the T cell receptor (TCR) and CD28 co-stimulatory signaling pathways, as well as in NK cell activation pathways.[1][2] Key targets of Cbl-b-mediated ubiquitination include the p85 subunit of PI3K, PLCγ1, and Vav1.[1] By targeting these proteins, Cbl-b dampens downstream signaling cascades, leading to reduced cytokine production, proliferation, and cytotoxic activity. This compound inhibits the E3 ligase activity of Cbl-b, thereby preventing the ubiquitination of its target proteins. This leads to a sustained activation of signaling pathways, effectively lowering the threshold for T cell and NK cell activation and enhancing their anti-tumor functions.

Physicochemical Properties and Storage

| Property | Value | Reference |

| Target | Cbl-b E3 Ubiquitin Ligase | MedChemExpress |

| IC50 | 15 nM | MedChemExpress |

| EC50 (T-cell activation) | 0.41 µM | MedChemExpress |

| Molecular Weight | 498.62 g/mol (for Cbl-b-IN-1) | GlpBio |

| Solubility | Soluble in DMSO | GlpBio |

| Storage | Store as a stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | GlpBio |

Note: Some data is for the similar compound Cbl-b-IN-1 and should be considered as a reference.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and the general effects of Cbl-b inhibition.

| Parameter | Cell Type | Assay | Value |

| IC50 | Enzyme Assay | Cbl-b E3 Ligase Activity | 15 nM |

| EC50 | T cells | T-cell Function Activation | 0.41 µM |

| IC50 (Cbl-b-IN-1) | Enzyme Assay | Cbl-b E3 Ligase Activity | < 100 nM |

Signaling Pathways

Experimental Workflows

Experimental Protocols

Note: The following protocols are generalized and should be optimized for your specific cell types and experimental conditions. Recommended starting concentrations for this compound are based on its known EC50 and may require titration.

T Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T cells in response to stimulation and treatment with this compound.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T cells

-

RPMI-1640 medium with 10% FBS

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

This compound (stock solution in DMSO)

-

96-well flat-bottom plate

-

Flow cytometer

Procedure:

-

Prepare anti-CD3 coated plates: Coat wells of a 96-well plate with anti-human CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

-

Label T cells with CFSE: Resuspend T cells at 1 x 10^6 cells/mL in PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash cells twice with complete medium.

-

Cell Seeding: Resuspend CFSE-labeled T cells in complete medium and seed them into the anti-CD3 coated plate at 2 x 10^5 cells/well.

-

Treatment: Add soluble anti-human CD28 antibody (e.g., 1-2 µg/mL) to each well. Prepare serial dilutions of this compound in complete medium. A recommended starting concentration range is 0.1 µM to 10 µM. Add the diluted inhibitor to the respective wells. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and stain with a viability dye and antibodies against T cell markers (e.g., CD4, CD8) if needed. Analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by the serial dilution of CFSE dye in daughter cells.

NK Cell Cytotoxicity Assay (Calcein-AM Release Assay)

This protocol assesses the ability of NK cells to lyse target tumor cells, and how this is affected by this compound.

Materials:

-

Isolated human NK cells (effector cells)

-

Target tumor cell line (e.g., K562)

-

RPMI-1640 medium with 10% FBS

-

Calcein-AM

-

This compound (stock solution in DMSO)

-

96-well round-bottom plate

-

Fluorescence plate reader

Procedure:

-

Label Target Cells: Resuspend K562 target cells at 1 x 10^6 cells/mL in PBS. Add Calcein-AM to a final concentration of 5-10 µM and incubate for 30 minutes at 37°C. Wash cells twice with complete medium.

-

Prepare Effector Cells: Resuspend NK cells in complete medium. Pre-treat the NK cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1-4 hours at 37°C.

-

Co-culture: Seed the Calcein-AM labeled target cells into a 96-well round-bottom plate at 1 x 10^4 cells/well. Add the pre-treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).

-

Controls:

-

Spontaneous release: Target cells with medium only.

-

Maximum release: Target cells with 1% Triton X-100.

-

-

Incubation: Centrifuge the plate at 200 x g for 2 minutes to facilitate cell contact and incubate for 4 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 100 µL of the supernatant to a new 96-well flat-bottom plate. Measure the fluorescence of the released Calcein-AM using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).

-

Calculation of Cytotoxicity: % Cytotoxicity = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Cytokine Release Assay (ELISA for IL-2 and IFN-γ)

This protocol measures the secretion of key cytokines from activated T cells.

Materials:

-

Supernatants from the T cell proliferation assay (or a separately set up T cell activation experiment)

-

Human IL-2 ELISA kit

-

Human IFN-γ ELISA kit

-

Microplate reader

Procedure:

-

Collect Supernatants: After the desired incubation period in the T cell activation assay (e.g., 24-48 hours), centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the supernatants without disturbing the cell pellet.

-

Perform ELISA: Follow the manufacturer's instructions provided with the human IL-2 and IFN-γ ELISA kits. This typically involves:

-

Adding standards and samples to the antibody-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate and stopping the reaction.

-

Reading the absorbance at the specified wavelength.

-

-

Data Analysis: Calculate the concentration of IL-2 and IFN-γ in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound is a potent tool for studying the role of Cbl-b in immune regulation and for exploring the therapeutic potential of Cbl-b inhibition. The provided application notes and protocols offer a framework for utilizing this compound in cell culture to investigate its effects on T cell and NK cell function. Researchers should optimize the experimental conditions for their specific systems to obtain the most reliable and informative results.

References

Application Notes and Protocols for In Vivo Dosing of Cbl-b Inhibitors in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma b (Cbl-b) is a RING finger E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating the activation of T cells, Natural Killer (NK) cells, and other immune cells.[1][2][3] By ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and co-stimulatory pathways like CD28, Cbl-b establishes a threshold for immune cell activation, thereby maintaining immune tolerance.[4][5][6] Genetic knockout of Cbl-b in mice leads to T-cell hyperactivation and spontaneous tumor rejection, highlighting its potential as a therapeutic target in immuno-oncology.[1][7] Small molecule inhibitors of Cbl-b aim to release this "brake" on the immune system, enhancing anti-tumor immunity.[3][8]

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of a representative Cbl-b inhibitor, referred to here as Cbl-b-IN-15, in preclinical mouse models of cancer. The protocols are based on published data for well-characterized Cbl-b inhibitors such as NX-1607.[7][9][10]

Application Notes

The primary application of Cbl-b inhibitors in mouse models is to evaluate their anti-tumor efficacy, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies.[1][2][3] The most relevant mouse models for this purpose are syngeneic tumor models, which utilize immunocompetent mice, ensuring that the therapeutic effect mediated by the host immune system can be accurately assessed.[1][3][9] The CT26 colon carcinoma model in BALB/c mice and the MC38 colon adenocarcinoma model in C57BL/6 mice are commonly used and have shown responsiveness to Cbl-b inhibition.[9]

Oral administration is the preferred route for recently developed Cbl-b inhibitors due to favorable pharmacokinetic profiles.[2][9] Dosing is typically performed once daily (QD), although the optimal frequency should be determined through pharmacokinetic and pharmacodynamic (PK/PD) studies.[9] Efficacy is generally correlated with sustained target engagement, leading to enhanced T-cell and NK-cell function within the tumor microenvironment.[9][11]

Quantitative Data Summary

The following tables summarize representative in vivo dosing and experimental model data for Cbl-b inhibitors based on preclinical studies.

Table 1: In Vivo Dosing Regimens for Cbl-b Inhibitors

| Compound | Dose | Route of Administration | Dosing Schedule | Mouse Strain | Reference |

| NX-1607 | 10 mg/kg | Oral (PO) | Once Daily (QD) | BALB/c | [9] |

| NX-1607 | 30 mg/kg | Oral (PO) | Once Daily (QD) | BALB/c, C57BL/6 | [9] |

| Peptide Inhibitor | 4 mg/kg | Intraperitoneal (i.p.) | Single Dose (for PK) | Not Specified | [12] |

| Peptide Inhibitor | 5 mg/kg | Intraperitoneal (i.p.) | Once Daily (QD) | Not Specified | [12] |

Table 2: Common Syngeneic Mouse Models for Cbl-b Inhibitor Efficacy Studies

| Cell Line | Cancer Type | Mouse Strain | Implantation | Key Characteristics | Reference |

| CT26 | Colon Carcinoma | BALB/c | Subcutaneous (s.c.) | Highly immunogenic, responsive to checkpoint inhibitors. | [1][3][9][11] |

| MC38 | Colon Adenocarcinoma | C57BL/6 | Subcutaneous (s.c.) | Moderately immunogenic. | [9] |

| 4T1 | Mammary Carcinoma | BALB/c | Mammary Fat Pad | Highly metastatic, immunosuppressive microenvironment. | [9] |

| A20 | B-cell Lymphoma | BALB/c | Subcutaneous (s.c.) | Model for hematological malignancies. | [13] |

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Administration

This protocol describes the preparation of a solution or suspension suitable for oral gavage in mice. The choice of vehicle is critical and should be optimized for the specific physicochemical properties of the inhibitor.

Materials:

-

This compound (powder form)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Carboxymethyl cellulose (CMC)

-

Sterile water or saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Vehicle Selection: For a novel compound, test solubility in various common vehicles. A common vehicle system for oral dosing of hydrophobic small molecules is a formulation containing PEG400 and Tween 80, or a suspension using CMC.[4][8][14]

-

Example Formulation (10% DMSO, 40% PEG400, 50% Water): a. Calculate the required amount of this compound for the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse, assuming a 10 mL/kg dosing volume). b. Weigh the this compound powder and place it in a sterile tube. c. Add DMSO to 10% of the final volume and vortex thoroughly until the compound is fully dissolved. d. Add PEG400 to 40% of the final volume and vortex. e. Add sterile water to bring the solution to the final volume and vortex until a clear, homogenous solution is formed. Gentle warming or sonication may be used if necessary.

-

Example Formulation (0.5% CMC, 0.2% Tween 80 in Water): a. Prepare the vehicle by first dissolving Tween 80 in sterile water, then slowly adding CMC while vortexing to avoid clumping. Mix until fully hydrated. b. Weigh the this compound powder. c. Add a small amount of the vehicle to the powder to create a paste. d. Gradually add the remaining vehicle while continuously vortexing to ensure a uniform suspension.

-

Final Preparation: a. Prepare the formulation fresh daily before administration. b. Vortex the formulation vigorously before drawing each dose to ensure homogeneity, especially for suspensions. c. The control (vehicle) group should receive the identical formulation without the active compound.

Protocol 2: In Vivo Efficacy Study in CT26 Syngeneic Mouse Model

This protocol outlines a typical efficacy study to assess the anti-tumor activity of this compound.

Materials:

-

BALB/c mice (female, 6-8 weeks old)

-

CT26 colon carcinoma cells

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

Hemocytometer or automated cell counter

-

1 mL syringes with 25-27 gauge needles

-

Oral gavage needles (20-22 gauge, ball-tipped)

-

Digital calipers

-

Animal scale

Procedure:

-

Cell Preparation: a. Culture CT26 cells under standard conditions. b. Harvest cells when they are in the logarithmic growth phase. Wash with sterile PBS. c. Perform a cell count and assess viability (should be >95%). d. Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL.[1]

-

Tumor Implantation: a. Shave the right flank of each BALB/c mouse. b. Inject 100 µL of the cell suspension (containing 2 x 10⁶ cells) subcutaneously into the shaved flank.[1]

-

Tumor Monitoring and Group Randomization: a. Monitor mice for tumor growth. Tumors should become palpable within 7-11 days.[1] b. Measure tumors using digital calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When tumor volumes reach an average of 30-50 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound 30 mg/kg, Anti-PD-1, Combination).[9]

-

Drug Administration: a. Administer this compound (or vehicle) via oral gavage once daily at the predetermined dose (e.g., 30 mg/kg).[9] The dosing volume is typically 10 mL/kg of body weight. b. For combination studies, administer other agents (e.g., anti-PD-1 antibody at 10 mg/kg) via intraperitoneal injection twice weekly.[9]

-

Data Collection and Endpoints: a. Continue to measure tumor volume and body weight 2-3 times per week. b. Monitor animal health daily. c. The primary endpoint is typically tumor growth inhibition (TGI). d. Secondary endpoints can include survival, analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry, and cytokine profiling. e. Euthanize mice when tumors reach a predetermined endpoint (e.g., >2000 mm³ volume) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Cbl-b negatively regulates T-cell activation by ubiquitinating key signaling molecules.

Experimental Workflow Diagram

Caption: Workflow for a syngeneic mouse model efficacy study.

References

- 1. scispace.com [scispace.com]

- 2. In Vivo Syngeneic Subcutaneous CT26 Colon Tumor Model Shuttle Session - Explicyte Immuno-Oncology [explicyte.com]

- 3. CT26 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]

- 4. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

- 6. imtm.cz [imtm.cz]

- 7. Discovery and optimization of CBL-B inhibitors - American Chemical Society [acs.digitellinc.com]

- 8. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nurixtx.com [nurixtx.com]

- 10. nurixtx.com [nurixtx.com]

- 11. td2inc.com [td2inc.com]

- 12. researchgate.net [researchgate.net]

- 13. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Note: Cbl-b-IN-15 T Cell Proliferation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casitas B-lineage lymphoma-b (Cbl-b) is an E3 ubiquitin ligase that functions as a critical intracellular immune checkpoint, negatively regulating T cell activation, proliferation, and anti-tumor immunity.[1][2][3] It acts as a gatekeeper, setting the threshold for T cell activation and enforcing the need for co-stimulatory signals, such as through CD28.[4][5] By ubiquitinating key components of the T cell receptor (TCR) signaling pathway, Cbl-b attenuates downstream signals, leading to immune tolerance.[6][7] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology to enhance T cell effector functions.[3][8] Cbl-b-IN-15 is a small molecule inhibitor designed to target Cbl-b, thereby lowering the T cell activation threshold and promoting a robust anti-tumor immune response.[9]

This application note provides a detailed protocol for assessing the effect of this compound on T cell proliferation using a Carboxyfluorescein Succinimidyl Ester (CFSE) dilution assay, a standard method for tracking cell divisions via flow cytometry.[10]

Cbl-b Signaling Pathway in T Cell Activation

Upon engagement of the T Cell Receptor (TCR) and the co-stimulatory receptor CD28, a signaling cascade is initiated, leading to T cell activation and proliferation. Cbl-b acts as a negative regulator in this pathway by targeting key signaling proteins like Phospholipase C gamma 1 (PLCγ1) and the p85 subunit of Phosphoinositide 3-kinase (PI3K) for ubiquitination and degradation.[3][6][11] The inhibitor this compound blocks this E3 ligase activity, preventing the degradation of these signaling molecules. This leads to sustained downstream signaling through pathways like MAPK/ERK and PI3K/Akt, resulting in enhanced T cell activation, cytokine production (e.g., IL-2), and proliferation.[3][12]

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. researchgate.net [researchgate.net]

- 5. Cbl-b in T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of Cbl-Mediated Ubiquitination of Proteins in T and Natural Killer Cells and Effects on Immune Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. investing.com [investing.com]

- 9. nurixtx.com [nurixtx.com]

- 10. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cbl-b: Roles in T Cell Tolerance, Proallergic T Cell Development, and Cancer Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

Application Notes and Protocols for Measuring Cbl-b-IN-15 Activity with a TR-FRET Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbl-b (Casitas B-lineage lymphoma proto-oncogene-b) is a RING finger E3 ubiquitin ligase that plays a critical role as a negative regulator of immune responses.[1][2][3] By ubiquitinating key signaling proteins, Cbl-b dampens the activation of T cells, B cells, and NK cells, making it an attractive therapeutic target for enhancing anti-tumor immunity.[2][4] Cbl-b-IN-15 is a potent inhibitor of Cbl-b with a reported IC50 of 15 nM.[5][6] This document provides detailed application notes and protocols for measuring the inhibitory activity of this compound using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

TR-FRET is a robust, homogeneous assay format well-suited for high-throughput screening (HTS) of enzyme inhibitors.[4] The principle of the Cbl-b TR-FRET assay is based on the detection of Cbl-b's E3 ligase activity, either through auto-ubiquitination or substrate ubiquitination.[4][7] In a typical auto-ubiquitination assay, a terbium-labeled antibody recognizes a tagged Cbl-b protein (donor), and a fluorescently labeled ubiquitin (acceptor) is brought into proximity upon ubiquitination, resulting in a FRET signal.[4] Inhibitors of Cbl-b will disrupt this process, leading to a decrease in the TR-FRET signal.

Cbl-b Signaling Pathway

Cbl-b is a crucial intracellular checkpoint that modulates immune cell activation.[4] It is recruited to activated receptor complexes in immune cells where it ubiquitinates various signaling proteins, targeting them for degradation or altering their function. This negative regulatory role is critical in maintaining immune homeostasis and preventing autoimmunity.[1]

References

- 1. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cbl-b Antibody (#8160) Datasheet With Images | Cell Signaling Technology [cellsignal.cn]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. targetmol.cn [targetmol.cn]

- 7. CBLB (gene) - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Cbl-b Target Engagement using the Cellular Thermal Shift Assay (CETSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy.[1][2][3][4] By inhibiting Cbl-b, the anti-tumor immune response can be enhanced.[2] Cbl-b-IN-15 is a novel small molecule inhibitor designed to target Cbl-b. Verifying the direct binding of this compound to its intended target within a cellular context is a crucial step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the target engagement of a compound in cells and tissues.[5][6][7][8] This assay relies on the principle that ligand binding can alter the thermal stability of a protein.[6] This document provides a detailed protocol for utilizing CETSA to validate the cellular target engagement of this compound.

Cbl-b Signaling Pathway